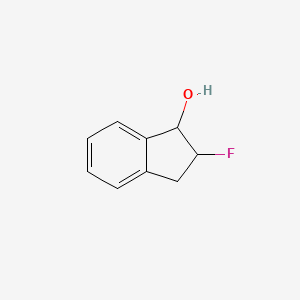

2-fluoro-2,3-dihydro-1H-inden-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXFNDYGBLPPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Resolution of Racemic Mixtures for Enantiopure 2 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase (B570770). This results in one enantiomer being preferentially converted to a product, while the other remains largely unreacted.

In this approach, the racemic alcohol is subjected to esterification in the presence of a lipase and an acyl donor. Lipases such as Burkholderia cepacia lipase (BCL) and Candida antarctica lipase B (CALB, often immobilized as Novozyme 435®) are commonly used. arkat-usa.orgnih.gov For example, using vinyl acetate (B1210297) as the acyl donor, one enantiomer of the alcohol is acylated to form the corresponding ester, leaving the other enantiomer of the alcohol unreacted. arkat-usa.org These two compounds, the ester and the unreacted alcohol, can then be separated by standard chromatographic techniques.

Alternatively, the racemic alcohol can first be chemically converted to its corresponding ester (e.g., an acetate). The racemic ester is then subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer intact. arkat-usa.org Novozyme 435® has been shown to be effective in the hydrolysis of haloindenyl acetates. arkat-usa.org

The enantiomeric excess (ee) of the resolved products, which is a measure of their optical purity, is typically determined by chiral High-Performance Liquid Chromatography (HPLC). arkat-usa.orgsigmaaldrich.com Enantiomeric excesses in the range of 96-99% have been reported for the enzymatic resolution of halo-2,3-dihydro-1H-inden-1-ols. arkat-usa.org

The table below summarizes the findings from enzymatic resolution studies of related halo-2,3-dihydro-1H-inden-1-ols.

| Enzyme | Reaction Type | Substrate | Acyl Donor/Solvent | Result | Reference |

| Burkholderia cepacia lipase | Esterification | Racemic halo-2,3-dihydro-1H-inden-1-ols | Vinyl acetate | Resolution into (S)- and (R)-enantiomers | arkat-usa.org |

| Novozyme 435® (Candida antarctica lipase B) | Hydrolysis | Racemic haloindenyl acetates | - | Resolution of the corresponding acetates | arkat-usa.org |

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The precise structural and stereochemical analysis of this compound, a fluorinated analogue of indanol, relies on a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of its molecular framework, from atomic connectivity to three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of this compound, offering deep insights into its structure and stereochemistry.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopies are fundamental for elucidating the chemical environment of each nucleus within the molecule.

¹H NMR: The proton NMR spectrum of (1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals. For instance, a doublet of doublets is observed for one of the aromatic protons at δ 7.48 ppm with coupling constants J = 5.1 and 3.6 Hz. rsc.org The chemical shifts and coupling constants provide information about the electronic environment and spatial relationships between neighboring protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a related substituted derivative, 2-((4-bromophenyl)(hydroxy)methyl)-2-fluoro-2,3-dihydro-1H-inden-1-ol, the carbon attached to the fluorine atom appears as a doublet at δ 47.0 ppm with a coupling constant (J) of 21.9 Hz due to carbon-fluorine coupling. nii.ac.jp The carbon bearing the hydroxyl group also shows a doublet at δ 67.8 ppm (J = 20.0 Hz). nii.ac.jp

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For (1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol, the fluorine nucleus resonates as a doublet of doublet of doublets at δ -203.86 ppm with coupling constants J = 47.2, 16.8, and 8.1 Hz, indicating its coupling with vicinal protons. rsc.org

Table 1: NMR Spectroscopic Data for this compound and a Derivative

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Solvent | Reference |

|---|---|---|---|---|---|

| ¹H | (1R,2S)-2-Fluoro-2,3-dihydro-1H-inden-1-ol | 7.48 | dd, J = 5.1, 3.6 | CDCl₃ | rsc.org |

| ¹³C | 2-((4-bromophenyl)(hydroxy)methyl)-2-fluoro-2,3-dihydro-1H-inden-1-ol | 47.0 | d, J = 21.9 | CDCl₃ | nii.ac.jp |

| ¹³C | 2-((4-bromophenyl)(hydroxy)methyl)-2-fluoro-2,3-dihydro-1H-inden-1-ol | 67.8 | d, J = 20.0 | CDCl₃ | nii.ac.jp |

| ¹⁹F | (1R,2S)-2-Fluoro-2,3-dihydro-1H-inden-1-ol | -203.86 | ddd, J = 47.2, 16.8, 8.1 | CDCl₃ | rsc.org |

dd = doublet of doublets, d = doublet, ddd = doublet of doublet of doublets

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and deducing the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the five-membered ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular structure, including the placement of the fluorine and hydroxyl groups.

While specific 2D NMR data for the parent compound is not detailed in the provided search results, the application of these techniques is a standard and essential part of the structural elucidation of such molecules. d-nb.inforesearchgate.netacgpubs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular formula and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. For instance, a related derivative, 2-((4-bromophenyl)(hydroxy)methyl)-2-fluoro-2,3-dihydro-1H-inden-1-ol, shows a calculated mass for its sodium adduct [M+Na]⁺ of 430.1425, with a found value of 430.1416, confirming its molecular formula. nii.ac.jp The fragmentation pattern observed in the mass spectrum provides valuable structural information by revealing how the molecule breaks apart under ionization. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 153.07102 | 127.4 | uni.lu |

| [M+Na]⁺ | 175.05296 | 136.7 | uni.lu |

| [M-H]⁻ | 151.05646 | 129.8 | uni.lu |

| [M+NH₄]⁺ | 170.09756 | 151.2 | uni.lu |

| [M+K]⁺ | 191.02690 | 133.5 | uni.lu |

m/z = mass-to-charge ratio

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For a related compound, 2-((4-bromophenyl)(hydroxy)methyl)-2-fluoro-2,3-dihydro-1H-inden-1-ol, characteristic IR bands are observed for the hydroxyl (-OH) group (3368, 3462 cm⁻¹) and the carbon-fluorine (C-F) bond, which typically appears in the region of 1000-1400 cm⁻¹. nii.ac.jp The aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. While specific Raman data for this compound is not available in the search results, it would be expected to show characteristic bands for the aromatic ring and the carbon backbone.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. thieme-connect.de

Optical Rotation: The measurement of optical rotation is a classical method for assessing enantiomeric purity. A non-racemic sample of a chiral compound will rotate the plane of polarized light. The specific rotation, [α], is a characteristic property of a chiral molecule. For example, (1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol has a reported specific rotation of [α]D²³ = +53 (c 1.0, CHCl₃). rsc.org In another instance, (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol showed a specific rotation of [α]D²⁰ +17.0 (c 1, CHCl₃). researchgate.net

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations. science.gov While specific CD data for this compound is not provided, this technique is a powerful tool for its stereochemical elucidation. science.gov

Overview of Synthetic Challenges and Opportunities in Fluorinated Indanol Synthesis

The synthesis of 2-fluoro-2,3-dihydro-1H-inden-1-ol presents a unique set of challenges and opportunities for organic chemists. A primary challenge lies in the selective introduction of the fluorine atom at the C2 position while controlling the stereochemistry at both C1 and C2.

Several synthetic strategies can be envisioned for the preparation of this target molecule. One common approach involves the reduction of a corresponding fluorinated indanone, such as 2-fluoro-1-indanone. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially providing access to different diastereomers of the final product.

Alternatively, the synthesis could begin with an alkene precursor, followed by an electrophilic fluorination reaction. The development of new and efficient fluorinating reagents is an ongoing effort in the field. Another potential route involves the ring-opening of a suitable cyclopropane (B1198618) derivative.

The opportunities in this area lie in the development of novel and efficient catalytic asymmetric syntheses. frontiersin.org A successful strategy would provide access to all four stereoisomers of this compound in high enantiomeric and diastereomeric purity. This would enable a thorough investigation of the structure-activity relationships of these compounds and pave the way for their use in the development of new therapeutic agents and chiral ligands.

Recent advancements in catalytic asymmetric synthesis have provided powerful tools for the construction of complex chiral molecules. nih.gov These methods, which include transition-metal catalysis, organocatalysis, and biocatalysis, offer the potential to overcome the synthetic challenges associated with fluorinated indanols. frontiersin.org The continued exploration of these cutting-edge synthetic methodologies will undoubtedly lead to new and innovative approaches to this compound and other valuable fluorinated building blocks.

Exploring the Synthesis of this compound: A Chiral Building Block

The synthesis of fluorinated organic molecules is a rapidly growing area of chemical research, driven by the unique and often beneficial properties that fluorine atoms impart to a molecule. One such molecule of interest is this compound, a chiral alcohol whose structure is a key component in various catalysts and biologically active compounds. This article delves into the sophisticated synthetic methodologies developed to produce this valuable compound, with a particular focus on asymmetric approaches that yield specific stereoisomers.

Stereochemical Aspects and Absolute Configuration Determination

Methodologies for Assigning Absolute Configuration

Several powerful methodologies are employed to unambiguously assign the absolute configuration of chiral molecules like 2-fluoro-2,3-dihydro-1H-inden-1-ol. These techniques provide detailed three-dimensional structural information, allowing for the precise assignment of stereocenters.

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of a derivative can be obtained. This technique involves diffracting X-rays through a crystal lattice and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map of the molecule.

To apply this method to this compound, it would first be necessary to synthesize a crystalline derivative. This is often achieved by reacting the alcohol with a chiral resolving agent or a heavy atom-containing reagent. The presence of a known chiral center or a heavy atom in the derivative allows for the unambiguous determination of the absolute stereochemistry of the entire molecule through anomalous dispersion effects. The resulting crystal structure provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, thereby confirming the absolute configuration of the C1 and C2 stereocenters.

While no specific X-ray crystal structures of this compound derivatives were found in the reviewed literature, the general principles of this technique are well-established for determining the absolute configuration of various organic molecules, including those with fluorine substituents and indane scaffolds.

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for both separating the enantiomers of this compound and determining the enantiomeric purity of a sample. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The elution order of the enantiomers on a specific chiral column can sometimes be correlated with their absolute configuration, especially when a series of related compounds are analyzed under the same conditions. However, this is not an absolute method for configuration assignment on its own and is often used in conjunction with other techniques. The primary utility of chiral HPLC lies in quantifying the ratio of enantiomers present in a mixture, which is essential for evaluating the success of an enantioselective synthesis.

A variety of chiral stationary phases are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving successful separation of the enantiomers of this compound.

Table 1: Common Chiral Stationary Phases for HPLC

| Chiral Stationary Phase Type | Typical Applications |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Broad applicability for a wide range of chiral compounds. |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Effective for π-acidic or π-basic analytes. |

| Protein-based (e.g., bovine serum albumin) | Useful for the separation of chiral drugs. |

| Cyclodextrin-based | Separation based on inclusion complexation. |

Enzymatic analysis, particularly through kinetic resolution, can be a powerful tool for the stereochemical assignment of alcohols. Enzymes, being chiral catalysts, often exhibit high stereoselectivity, preferentially reacting with one enantiomer over the other.

For this compound, a lipase-catalyzed acylation or deacylation could be employed. By monitoring the reaction progress, it is possible to isolate the unreacted alcohol and the acylated product, both enriched in one enantiomer. The absolute configuration of the faster-reacting enantiomer can often be predicted based on established models for the specific lipase (B570770) used, such as Kazlauskas's rule. For a definitive assignment, the configuration of either the resolved alcohol or the product would need to be determined by another method, such as X-ray crystallography or NMR analysis of a Mosher's ester.

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to determine the absolute configuration of secondary alcohols via nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov The alcohol is reacted with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters.

The underlying principle of the Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner in the preferred conformation of the diastereomeric esters. nih.govspringernature.com By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be deduced. nih.gov

For this compound, the protons at C2 and C3 would be of particular interest in the 1H NMR spectra of its Mosher's esters. A systematic analysis of the Δδ values for these and other nearby protons would allow for the assignment of the absolute configuration at the C1 carbinol center.

Table 2: General Principles of Mosher's Method for a Secondary Alcohol

| Position of Proton Relative to Phenyl Group in Preferred Conformation | Expected Sign of Δδ (δS - δR) |

| On the same side as the phenyl group | Negative |

| On the opposite side of the phenyl group | Positive |

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of a single stereoisomer of this compound requires synthetic methods that exhibit high levels of both diastereoselectivity and enantioselectivity. A common synthetic route to this compound involves the reduction of the corresponding ketone, 2-fluoro-2,3-dihydro-1H-inden-1-one.

The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. The reduction of the carbonyl group creates the stereocenter at C1, and its configuration relative to the existing stereocenter at C2 determines whether the cis or trans diastereomer is formed.

Diastereoselectivity : The diastereoselectivity of the reduction of 2-fluoro-1-indanone can be influenced by steric and electronic factors. Bulky reducing agents may preferentially attack from the less hindered face of the ketone, leading to the formation of one diastereomer over the other. For instance, the reduction of α-fluoroimines derived from α-fluoroindanone with trichlorosilane (B8805176) has been shown to proceed with high diastereoselectivity. nih.gov

Enantioselectivity : To achieve an enantiomerically pure product, an asymmetric reduction is necessary. This can be accomplished using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand, or through catalytic asymmetric hydrogenation. The choice of catalyst and reaction conditions is crucial for obtaining high enantiomeric excess (ee).

Recent advances in catalysis have led to the development of highly stereoselective methods for the synthesis of fluorinated indanone derivatives. For example, a one-pot, three-component cascade reaction catalyzed by a Lewis acid has been reported to produce fluorinated 1-indanone (B140024) derivatives with high diastereoselectivity. rsc.org Subsequent enantioselective reduction of such precursors would provide access to the individual stereoisomers of this compound.

Mechanistic Investigations of Reactions Involving 2 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Elucidation of Reaction Pathways in Asymmetric Transfer Hydrogenation

The formation of 2-fluoro-2,3-dihydro-1H-inden-1-ol is commonly achieved through the asymmetric transfer hydrogenation (ATH) of its corresponding ketone precursor, 2-fluoro-1-indanone. This reaction is a cornerstone for establishing the chiral center at the C1 position with high enantioselectivity. The most effective and widely studied catalysts for this transformation are the Noyori-type ruthenium complexes, such as Ru(II)-arene-tosyldiamine. chem-station.com The mechanistic pathway for these catalysts has been extensively investigated and is understood to operate through a concerted, outer-sphere mechanism involving metal-ligand cooperation. chem-station.comrsc.org

The catalytic cycle is initiated by the reaction of the Ru-Cl precatalyst with a base, typically KOH, in the presence of a hydrogen donor like 2-propanol. This step generates a 16-electron ruthenium hydride species, which is the active catalyst. bath.ac.uk The mechanism does not involve direct coordination of the ketone to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state. rsc.org In this transition state, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the N-H group of the chiral diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. chem-station.com

The exceptional enantioselectivity of this process is attributed to the specific spatial arrangement of the catalyst and substrate in the transition state. Non-covalent interactions, particularly CH-π interactions between the arene ligand on the catalyst and the aromatic ring of the indanone substrate, play a crucial role in dictating the facial selectivity of the hydride transfer. lanl.gov The chirality of the diamine ligand creates a well-defined chiral pocket, forcing the substrate to adopt a specific orientation that minimizes steric hindrance, thereby exposing one of the two prochiral faces of the carbonyl group to the hydride attack. rsc.orglanl.gov The entire process, from the generation of the active catalyst to the hydrogen transfer, is a finely tuned interplay of electronic and steric factors that leads to the formation of the chiral alcohol with high enantiomeric excess. lanl.gov

Table 1: Key Intermediates and Steps in Asymmetric Transfer Hydrogenation

| Step | Description | Key Species Involved | Mechanistic Role |

|---|---|---|---|

| 1. Catalyst Activation | Reaction of the Ru-Cl precatalyst with base in a hydrogen donor solvent. | [RuCl(η⁶-arene)(N-TsDPEN)], KOH, 2-propanol | Generation of the active 16e⁻ Ru-H species. bath.ac.uk |

| 2. Transition State Assembly | Formation of an outer-sphere complex between the active catalyst and the ketone substrate. | Ru-H catalyst, 2-fluoro-1-indanone | Positioning of the substrate in the chiral pocket via non-covalent interactions (CH-π). lanl.gov |

| 3. Hydrogen Transfer | Concerted transfer of H⁻ from Ru and H⁺ from the N-H ligand to the carbonyl group. | Six-membered pericyclic transition state | Stereodetermining step, formation of the alcohol product and regeneration of the 16e⁻ Ru-amido complex. chem-station.comrsc.org |

| 4. Catalyst Regeneration | Reaction of the Ru-amido complex with the hydrogen donor (e.g., 2-propanol). | Ru-amido complex, 2-propanol | Reformation of the active Ru-H catalyst for the next cycle, producing acetone (B3395972) as a byproduct. bath.ac.uk |

Role of Fluorine in Reaction Selectivity and Reactivity

The presence of a fluorine atom at the C2 position of the indanone precursor has a profound influence on the reactivity of the carbonyl group and the stereoselectivity of its reduction to this compound. This influence stems from the unique electronic and steric properties of fluorine. researchgate.net

Fluorine is the most electronegative element, and its placement alpha to the carbonyl group exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride. However, this is counteracted by stereoelectronic effects. For optimal orbital overlap and activation of the carbonyl group, the C-F bond is expected to align orthogonally to the C=O bond. beilstein-journals.orgnih.gov Computational studies have suggested that achieving this reactive conformation in α-fluoro ketones may have a higher energy barrier compared to their chloro- or bromo-analogs, which could slightly decrease their reactivity in some cases. beilstein-journals.org

In the context of asymmetric transfer hydrogenation, the fluorine atom significantly impacts stereoselectivity. Several effects can be at play:

Steric Interactions: Although fluorine is relatively small (similar in size to hydrogen), it can exert steric repulsion with the chiral ligands of the catalyst, influencing the preferred binding orientation of the substrate in the catalyst's active site. researchgate.net

Electrostatic Interactions: The highly polarized C-F bond can engage in electrostatic interactions (attraction or repulsion) with polar groups on the catalyst, such as the S=O bonds in the tosyl group of the TsDPEN ligand. lanl.govacs.org These interactions can help lock the substrate into a specific conformation within the transition state, enhancing facial discrimination.

Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor. This property could lead to the formation of a hydrogen bond with the N-H proton of the catalyst ligand, further stabilizing the desired transition state and increasing enantioselectivity. acs.org

The combination of these effects modifies the energy landscape of the diastereomeric transition states. The favored transition state is the one that best accommodates the fluorine substituent through a combination of minimized steric hindrance and favorable electronic interactions, ultimately leading to the preferential formation of one enantiomer of the final alcohol product. lanl.govresearchgate.net

Kinetic Studies of Key Synthetic Transformations

Kinetic studies of the asymmetric transfer hydrogenation of 2-fluoro-1-indanone are crucial for understanding the reaction mechanism in detail, optimizing reaction conditions, and identifying potential catalyst inhibition or deactivation pathways. Techniques such as on-line FT-IR and operando FlowNMR spectroscopy have proven invaluable for monitoring these reactions in real-time. bath.ac.ukrug.nl

Rate = (k₁[Ketone][i-PrOH] - k₋₁[Alcohol][Acetone]) / (K₁[Ketone] + K₂[i-PrOH] + K₃[Alcohol] + K₄[Acetone])

Kinetic studies have also shed light on catalyst deactivation. For Noyori complexes, two independent deactivation pathways have been identified: competitive inhibition by excess base and a first-order decay of the active ruthenium hydride intermediate. bath.ac.uk Isotopic labeling experiments have suggested that arene loss from the complex can be an entry point into these deactivation pathways, eventually leading to the formation of inactive ruthenium nanoparticles. bath.ac.uk Understanding these kinetic profiles allows for the optimization of parameters such as catalyst loading, base concentration, and reaction time to maximize both conversion and enantioselectivity.

Table 2: Representative Kinetic Parameters for Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Equilibrium Constant (K_eq) | Ratio of product concentrations to reactant concentrations at equilibrium. For acetophenone reduction at 33°C, K_eq ≈ 0.19. | Indicates the position of the equilibrium; a value less than 1 suggests the reverse reaction (alcohol oxidation) is significant. | rug.nl |

| Turnover Frequency (TOF) | Moles of product formed per mole of catalyst per unit time. Values can reach >500 h⁻¹ under optimized conditions. | A measure of catalyst activity and efficiency. | rug.nl |

| Kinetic Isotope Effect (KIE) | Ratio of reaction rates for normal vs. isotopically labeled reactants (e.g., using deuterated 2-propanol). | A significant KIE for the hydrogen donor indicates that the hydride transfer is the rate-determining step. nih.gov | nih.gov |

| Reaction Order | The exponent of the concentration of a species in the rate law. Can be complex due to substrate and product inhibition. | Helps to construct an accurate rate law and understand the mechanistic details of catalyst-substrate interactions. | bath.ac.ukrug.nl |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT has emerged as a crucial tool for studying the electronic structure and geometry of organic molecules. Research in this area has touched upon derivatives of 2-fluoro-2,3-dihydro-1H-inden-1-ol, providing a framework for how the parent compound could be analyzed.

While specific transition state models for reactions involving only this compound are not detailed in the available literature, computational studies on closely related reactions provide significant insight. For instance, DFT calculations have been employed to investigate the mechanism of the asymmetric Aldol-Tishchenko reaction, which produces a derivative of the target compound, namely 2-((4-bromophenyl)(hydroxy)methyl)-2-fluoro-2,3-dihydro-1H-inden-1-ol. nii.ac.jp

In this research, geometry and transition state optimizations were performed using the Gaussian 09 software package. nii.ac.jp The calculations utilized the M06-2X functional with the 6-31G(d) basis set for most atoms, demonstrating a standard computational approach for molecules of this type. nii.ac.jp To confirm that the identified transition states correctly connect the reactants and products, Intrinsic Reaction Coordinate (IRC) calculations were also performed. nii.ac.jp These models are vital for understanding the stereoselectivity and energy profile of the reaction, revealing, for example, the activation energy (ΔG‡) for key steps like hydride shifts. nii.ac.jp

Table 1: Computational Methods Used in Reaction Mechanism Analysis of a Derivative

| Parameter | Specification |

|---|---|

| Software | Gaussian 09 |

| Method | Density Functional Theory (DFT) |

| Functional | M06-2X |

| Basis Set | 6-31G(d) (for C, H, O, F, etc.) |

| Analysis Type | Geometry Optimization, Transition State Optimization, IRC |

| Application | Asymmetric Aldol-Tishchenko Reaction Analysis |

This data is based on the computational study of a reaction producing a derivative of this compound. nii.ac.jp

There are no specific, published DFT studies focused on the prediction of spectroscopic parameters, such as NMR chemical shifts, for this compound. This type of computational work would involve calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the optimized geometry of the molecule to predict the chemical shifts, which can then be compared with experimental data to validate the computed structure.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

No specific Quantitative Structure-Property Relationship (QSPR) studies for this compound, focusing on non-biological properties, are available in the scientific literature. QSPR models mathematically correlate the structural features of a molecule with its physicochemical properties (e.g., boiling point, solubility, refractive index). Developing such a model would require a dataset of related compounds with experimentally determined properties.

Derivatization and Chemical Functionalization of 2 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Oxidation and Reduction Reactions

The interconversion between 2-fluoro-2,3-dihydro-1H-inden-1-ol and its corresponding ketone, 2-fluoro-2,3-dihydro-1H-inden-1-one, is a fundamental transformation.

Oxidation: The secondary alcohol of this compound can be readily oxidized to the corresponding ketone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and 2-iodoxybenzoic acid (IBX). evitachem.com These reagents are typically effective under mild conditions, preserving the fluorine substituent and the aromatic ring. The presence of the electron-withdrawing fluorine atom can influence the reaction rate but does not prevent the oxidation.

Reduction: The reverse reaction, the reduction of 2-fluoro-2,3-dihydro-1H-inden-1-one, is a primary method for synthesizing the title compound. For a simple, non-chiral reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is commonly employed. mdpi.com

For the synthesis of specific enantiomers of the alcohol, asymmetric reduction methods are utilized. A highly effective strategy is the transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of the ketone, which proceeds via a dynamic kinetic resolution (DKR). researchgate.netresearchgate.net This method allows for the production of enantioenriched cis-2-fluoro-indanols with high diastereoselectivity and enantioselectivity. researchgate.netacs.org

| Reaction Type | Reagent(s) | Product | Notes |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-Fluoro-2,3-dihydro-1H-inden-1-one | Standard oxidation of secondary alcohol. evitachem.com |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | 2-Fluoro-2,3-dihydro-1H-inden-1-one | Mild and selective oxidizing agent. |

| Reduction | Sodium borohydride (NaBH₄) | This compound | Standard ketone reduction. mdpi.com |

| Asymmetric Reduction | Ru(II)/Diamine Catalyst, HCOOH/Et₃N | Enantioenriched (1R,2S)- or (1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-ol | Achieves high enantiomeric excess (ee) via ATH/DKR. researchgate.netacs.org |

Ether and Ester Formation

The hydroxyl group of this compound is a prime site for derivatization through ether and ester linkages.

Ether Formation: The Williamson ether synthesis is a widely applicable method for preparing ethers from this alcohol. wikipedia.orgmasterorganicchemistry.com The reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. wikipedia.orgmasterorganicchemistry.comyoutube.com While the reaction works best with primary alkyl halides, this method provides a general route to a variety of alkyl and aryl ethers. masterorganicchemistry.com

Ester Formation: Esterification of the alcohol can be achieved through several standard methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) readily yields the corresponding ester. Kinetically controlled enzymatic esterification is a particularly noteworthy method. arkat-usa.org Using lipases, such as Burkholderia cepacia lipase (B570770), with an acyl donor like vinyl acetate (B1210297), allows for the resolution of racemic this compound, as one enantiomer is acylated much faster than the other. arkat-usa.orgevitachem.com This biocatalytic approach provides access to enantiomerically pure alcohols and esters.

| Reaction Type | Reagent(s) | Product Type | Mechanism/Notes |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether (R-O-Indanol) | Williamson Ether Synthesis (SN2). wikipedia.orgyoutube.com |

| Esterification | Acyl Chloride (RCOCl), Base | Ester (RCOO-Indanol) | Nucleophilic Acyl Substitution. |

| Enzymatic Esterification | Lipase, Vinyl Acetate | Enantioenriched Ester and Alcohol | Kinetic resolution of racemates. arkat-usa.org |

Halogenation and Other Electrophilic Aromatic Substitution Reactions on the Indane Ring (excluding biological applications of products)

The benzene (B151609) ring of the indane scaffold is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. nih.govmasterorganicchemistry.com The regiochemical outcome is directed by the existing substituents. The fused five-membered ring acts as an electron-donating alkyl group, which is activating and directs incoming electrophiles to the ortho and para positions (C4 and C6). The hydroxyl group is also a strong activating, ortho, para-director. The combined effect typically favors substitution at the C4 and C6 positions, with sterics often favoring the C6 position.

Nitration: Nitration of the indane ring system can be achieved using standard nitrating agents. For example, reacting the parent ketone, 2,3-dihydro-1H-inden-1-one, with potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄) at low temperatures yields 6-nitro-2,3-dihydro-1H-inden-1-one. mdpi.combldpharm.com This nitro-indanone can then be reduced to the corresponding 6-nitro-indanol. mdpi.com

Halogenation: Direct bromination of the indane aromatic ring can introduce a bromine atom. evitachem.com The synthesis of compounds like 6-bromo-2,3-dihydro-1H-inden-1-ol demonstrates this possibility. nih.gov

Friedel-Crafts Reactions: The indane ring is reactive enough to undergo Friedel-Crafts acylation and alkylation. google.comsemanticscholar.org For instance, acylation of indane with acetyl chloride using a Lewis acid catalyst like AlCl₃ can introduce an acetyl group, typically at the 5-position, though regioselectivity can be an issue. stackexchange.com Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a common method for synthesizing the indanone core itself. researchgate.net

| EAS Reaction | Reagent(s) | Typical Position of Substitution | Product Example (from indanone/indanol) |

| Nitration | HNO₃/H₂SO₄ or KNO₃/H₂SO₄ | 6-position | 6-Nitro-2,3-dihydro-1H-inden-1-one. mdpi.com |

| Bromination | Br₂, Lewis Acid | 6-position | 6-Bromo-2,3-dihydro-1H-inden-1-ol. nih.gov |

| Acylation | RCOCl, AlCl₃ | 5-position | 5-Acyl-2,3-dihydro-1H-indene. stackexchange.com |

Transformations involving the Hydroxyl Group and Fluorine Substituent

Beyond simple ether and ester formation, the hydroxyl group can undergo more complex transformations. A significant reaction is deoxofluorination, which replaces the hydroxyl group with a second fluorine atom. This is typically accomplished using reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). enamine.netresearchgate.net When applied to cis-2-fluoro-2,3-dihydro-1H-inden-1-ol, this reaction can produce trans-1,2-difluoroindane derivatives. researchgate.netresearchgate.net This provides a pathway to vicinal difluorinated systems, which are of significant interest in medicinal chemistry. nih.gov

In contrast, the fluorine atom at the C2 position is generally unreactive towards substitution. The carbon-fluorine bond is exceptionally strong, and the fluorine is attached to a non-activated aliphatic carbon, making nucleophilic substitution at this center extremely difficult under standard conditions. No common derivatization strategies involving the direct transformation of this fluorine atom have been reported.

Scope and Limitations of Derivatization Strategies

The derivatization of this compound offers considerable scope for creating a wide range of analogues. The hydroxyl group can be oxidized, reduced with stereocontrol, and converted into ethers and esters. The aromatic ring can be functionalized via electrophilic aromatic substitution, providing access to nitro, halo, and acyl derivatives. Furthermore, deoxofluorination of the hydroxyl group enables the synthesis of difluorinated indanes.

However, certain limitations exist.

Steric Hindrance: The secondary hydroxyl group is sterically more hindered than a primary alcohol, which can slow the rate of SN2 reactions like the Williamson ether synthesis. Tertiary alkyl halides are unsuitable for this reaction as they will lead to elimination products. wikipedia.orgmasterorganicchemistry.com

Regioselectivity: While EAS reactions are feasible, controlling regioselectivity can be challenging, potentially leading to mixtures of isomers (e.g., 4- and 6-substituted products). Careful selection of catalysts and reaction conditions is often necessary to favor a single product. researchgate.net

Harsh Conditions: Some derivatization methods, such as Friedel-Crafts reactions or strong oxidation, require harsh conditions that may not be compatible with other sensitive functional groups on the molecule. masterorganicchemistry.com

Inertness of C-F Bond: The fluorine substituent at C2 is robust and not readily transformed, limiting derivatization possibilities at that specific site.

Benzylic Reactivity: The C-H bonds at the benzylic C3 position exhibit enhanced reactivity and can be susceptible to oxidation or radical halogenation under certain conditions, which could lead to undesired side products if not properly controlled. ucalgary.calibretexts.org

Despite these limitations, the chemical tractability of this compound makes it a powerful and versatile platform for synthetic chemistry.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Carbocyclic and Heterocyclic Systems

While specific literature extensively detailing the use of 2-fluoro-2,3-dihydro-1H-inden-1-ol as a direct precursor for a wide range of carbocyclic and heterocyclic systems is still emerging, its chemical structure suggests significant potential in this area. The presence of both a nucleophilic hydroxyl group and a carbon-fluorine bond allows for a variety of chemical transformations.

Carbocyclic Systems: The indane framework itself is a carbocyclic system that can be further elaborated. The hydroxyl group of this compound can be used to direct further reactions or can be transformed into other functional groups. For instance, oxidation to the corresponding ketone, 2-fluoro-2,3-dihydro-1H-inden-1-one, provides an electrophilic center for nucleophilic additions, which can be a key step in the construction of more complex carbocyclic structures. Furthermore, elimination reactions involving the hydroxyl group could introduce unsaturation, providing a handle for cycloaddition reactions to build new carbocyclic rings.

Heterocyclic Systems: The hydroxyl group is a key functionality for the synthesis of heterocyclic systems. It can act as a nucleophile in reactions with electrophiles containing other heteroatoms. For example, reaction with a dihalide or a similar dielectrophile could lead to the formation of fused or spirocyclic ethers. Moreover, conversion of the alcohol to an amine would open pathways to nitrogen-containing heterocycles. The strategic placement of the fluorine atom can influence the reactivity and regioselectivity of these cyclization reactions.

The following table provides a hypothetical overview of potential transformations of this compound to form various cyclic systems, based on known organic reactions.

| Starting Material | Reagent(s) | Potential Product Type |

| This compound | 1. PCC or Swern Oxidation; 2. Grignard reagent (e.g., VinylMgBr); 3. Ring-closing metathesis | Fused carbocyclic system |

| This compound | 1. TsCl, pyridine (B92270); 2. NaN3; 3. Reduction (e.g., H2, Pd/C); 4. Acylation and cyclization | Nitrogen-containing heterocyclic system |

| This compound | 1. NaH; 2. Propargyl bromide; 3. Gold- or silver-catalyzed cyclization | Fused furan (B31954) (oxygen-containing heterocycle) |

This table is illustrative of potential synthetic pathways and is not based on experimentally verified transformations for this specific compound.

Use in the Construction of Complex Organic Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of more elaborate organic molecules, including those with potential biological activity. The fluorinated indanol scaffold can be a core component of a larger molecule, with the fluorine atom serving to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.

Research in medicinal chemistry has shown that the indanone scaffold, a close derivative of the indanol, is a privileged structure found in a variety of biologically active compounds. The introduction of a fluorine atom can further enhance the therapeutic potential of these molecules. The chiral nature of this compound, when prepared in an enantiomerically pure form, is particularly valuable for the synthesis of stereochemically defined complex molecules.

Chiral Auxiliary and Ligand in Asymmetric Catalysis

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries and ligands are essential tools for controlling the stereochemical outcome of a reaction. The structure of this compound, particularly its ability to be synthesized in an enantiomerically enriched form, makes it a promising candidate for applications in asymmetric catalysis.

A straightforward method to access enantioenriched cis-monofluorinated carbocyclic alcohols, including 2-fluoro inden-1-ols, has been developed through asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH/DKR) of the corresponding racemic 2-fluoro-2,3-dihydro-1H-inden-1-ones. This method can produce the desired alcohol with high diastereoselectivity and enantioselectivity.

Once obtained in a chiral form, this compound can be utilized in several ways in asymmetric catalysis:

Chiral Auxiliary: The chiral alcohol can be attached to a prochiral substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered. The rigid indane backbone can provide a well-defined steric environment to effectively bias the approach of reagents.

Chiral Ligand: The hydroxyl group can be a coordination site for a metal center, or it can be further functionalized to create more complex ligand structures. For instance, it could be converted into a phosphine (B1218219) or an amine, which are common coordinating groups in transition metal catalysis. The fluorine atom can modulate the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the catalyst.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The fluorinated indanol framework offers a unique combination of steric and electronic features that could lead to the discovery of novel and highly effective chiral ligands.

Development of Novel Fluorinated Scaffolds for Chemical Research

The creation of novel molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science. Fluorinated scaffolds are of particular interest due to the unique properties conferred by the fluorine atom. This compound can serve as a starting point for the development of new families of fluorinated compounds.

By systematically modifying the functional groups of this compound and exploring its reactivity, chemists can generate libraries of novel fluorinated molecules. These compounds can then be screened for various biological activities or evaluated for their potential in materials applications. The rigid indane core provides a well-defined three-dimensional structure, which is often desirable for achieving specific molecular recognition and biological activity.

Future Research Directions and Perspectives in the Chemistry of 2 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-fluoro-2,3-dihydro-1H-inden-1-ol and its derivatives will increasingly prioritize green and sustainable chemistry principles. Research is moving beyond traditional multi-step procedures that may involve costly or hazardous reagents.

Key areas of exploration include:

C-H Activation: Direct C-H fluorination is a highly attractive strategy that eliminates the need for pre-functionalizing the indanol skeleton. mdpi.com This approach reduces the number of synthetic steps, minimizes waste, and improves atom economy, which is particularly advantageous for late-stage functionalization in the development of high-value chemical products. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a mild and highly selective method for fluorination. nih.gov Future research could focus on identifying or engineering enzymes, such as fluorinases, capable of directly incorporating a fluorine atom into the indanol framework with high regio- and stereoselectivity under environmentally benign conditions. nih.gov The use of other enzymes like lipases and transaminases could also be explored for transformations of fluorinated intermediates. nih.gov

Metal-Free Catalysis: The development of metal-free synthetic routes, such as those using organocatalysts, is a significant trend for enhancing the sustainability of chemical processes. mdpi.comnih.gov These methods avoid the use of potentially toxic and expensive heavy metals, simplifying purification processes and reducing environmental impact. nih.gov

Hydrothermal and Flow Chemistry: Hydrothermal synthesis, which uses water as a solvent at elevated temperature and pressure, presents a green alternative to toxic organic solvents. mdpi.com Similarly, continuous flow chemistry can offer improved safety, efficiency, and scalability for fluorination reactions, allowing for precise control over reaction parameters and potentially hazardous intermediates.

Advanced Computational Studies for Reaction Design and Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of chemical processes. Future research on this compound will heavily rely on advanced computational models to predict its behavior and guide experimental design.

Promising computational avenues include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) will be instrumental in modeling reaction pathways, such as C-F bond activation, and calculating the activation energies of transition states. nih.gov This allows for a deep, mechanistic understanding that can guide the selection of optimal reagents and conditions. nih.gov

Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data, such as 19F NMR chemical shifts, with high accuracy (R² of 0.98 in the gas phase). nih.govacs.org This capability is crucial for identifying reaction products and intermediates, even when authentic standards are unavailable. nih.govacs.org Visualizing molecular electrostatic potentials (MEPs) can further aid in understanding reactivity. nih.govacs.org

Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) models is set to revolutionize reaction design. youtube.com These models can be trained on reaction datasets to predict reactivity, optimize reaction conditions, and even suggest novel synthetic routes. youtube.comresearchgate.net By using DFT-calculated features as inputs, ML models can provide rapid predictions without the need for time-consuming calculations for every new molecule. youtube.com

Noncovalent Interaction Analysis: Understanding the subtle noncovalent interactions (NCIs) involving the fluorine atom is critical for predicting molecular conformation and designing stereoselective catalysts. nih.gov Computational NCI analysis can visualize and quantify interactions such as hydrogen bonds and C-H···F interactions that stabilize specific conformations and transition states. nih.gov

Development of New Catalytic Systems for Stereoselective Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern chemistry. For this compound, which contains two chiral centers, developing catalytic systems for stereoselective synthesis is a major research frontier. The goal is to synthesize specific stereoisomers, which can have vastly different properties.

Future research will likely focus on:

Asymmetric Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, offer a powerful metal-free approach to asymmetric synthesis. unibo.itnih.gov Future work will involve designing novel bifunctional organocatalysts that can activate both the substrate and the fluorinating agent to achieve high enantioselectivity in the synthesis of chiral fluorinated indanols. nih.govresearchgate.net

Chiral Anion Phase-Transfer Catalysis: This strategy uses lipophilic chiral anions to shuttle and activate fluorinating agents like Selectfluor. escholarship.org It has proven highly effective for a variety of asymmetric fluorination reactions and represents a promising avenue for synthesizing enantiomerically enriched this compound. escholarship.org

Transition Metal Catalysis: The development of new chiral ligands for transition metals (e.g., copper, palladium, titanium) continues to be a fruitful area of research. nih.gov Exploiting transition metal enolates in a rigid chiral environment can provide the precise control needed for asymmetric fluorination of the precursor, 2-fluoro-2,3-dihydro-1H-inden-1-one. nih.gov

| Catalytic System Type | Catalyst/Ligand Example | Transformation | Potential Advantage |

| Metal Catalysis | Copper/Bis(oxazoline) Complexes | Asymmetric Fluorination | Activation of substrate via enolate formation in a rigid chiral environment. nih.gov |

| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric Fluorination | Metal-free, environmentally friendly, high enantioselectivity. nih.gov |

| Phase-Transfer Catalysis | Chiral Anionic Phosphates | Asymmetric Fluorocyclization | High efficiency and enantioselectivity with common fluorine sources. escholarship.org |

Integration into Materials Science and Supramolecular Chemistry (excluding biological applications)

The unique properties of the fluorine atom—its high electronegativity, small size, and low polarizability—can be leveraged to design novel materials with tailored properties. The integration of this compound into materials science, excluding biological applications, opens up exciting possibilities.

Future research directions in this area include:

Crystal Engineering: Fluorine atoms profoundly influence intermolecular interactions, such as C-H···F, C-F···π, and F···F interactions, which dictate how molecules pack in the solid state. rsc.orgacs.org By systematically studying the crystal structures of derivatives of this compound, researchers can engineer materials with specific packing motifs and physical properties. rsc.org

Supramolecular Self-Assembly: Fluorination is known to promote the formation of more stable and robust self-assembled structures. researchgate.net The fluorinated indanol scaffold could serve as a building block for creating complex supramolecular architectures like cages, tubules, or vesicles. researchgate.net The "fluorous effect" can drive phase separation, leading to unique compartmentalized structures. researchgate.net

Fluorinated Polymers and Materials: Incorporating the this compound moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Research into creating "supramolecular alloys" by mixing fluorinated and non-fluorinated building blocks allows for the fine-tuning of pore sizes and characteristics in crystalline porous organic cages (POCs). chemrxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodology : Enzymatic resolution using Burkholderia cepacia lipase is a robust method for isolating enantiomers. For example, racemic 2,3-dihydro-1H-inden-1-ol derivatives can be acylated with vinyl acetate in methyl tert-butyl ether (MTBE) at 24°C, achieving ~50% conversion in 18 hours. Monitoring via TLC/NMR ensures controlled enantiomer separation . Catalytic asymmetric synthesis, such as chiral ligand-mediated fluorination, may also be employed for stereocontrol .

- Key parameters : Temperature, solvent choice (polar aprotic vs. ethers), and enzyme/substrate ratio critically impact yield and enantiomeric excess (ee).

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology : X-ray crystallography (using SHELX programs for refinement) provides definitive proof of absolute configuration . Chiral chromatography (e.g., HPLC with amylose/cyclodextrin columns) and optical rotation comparisons with reference standards (e.g., (S)-(+)-1-indanol, [α]D +25°) are complementary techniques .

- Data interpretation : Match experimental X-ray-derived Flack parameters or NMR coupling constants to computational models (DFT) for validation .

Q. What are the primary safety considerations when handling fluorinated indanol derivatives?

- Protocols : Use glove boxes for air-sensitive reactions, wear nitrile gloves, and employ fume hoods to avoid inhalation of volatile intermediates. Waste containing fluorine must be segregated and treated by certified hazardous waste facilities due to potential environmental persistence .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in halo-indanol derivatives be resolved?

- Case study : Discrepancies in (S)-4-bromo- and (R)-5-chloro-2,3-dihydro-1H-inden-1-ol configurations were resolved using enzymatic resolution paired with X-ray analysis. Burkholderia cepacia lipase selectively acylates the (R)-enantiomer, enabling isolation of (S)-isomers with >95% ee .

- Contradiction analysis : Cross-validate crystallographic data (ORTEP-3 visualization ) with NMR-derived NOE correlations to confirm spatial arrangements .

Q. What computational strategies optimize the design of 2-fluoro-indanol-based enzyme inhibitors?

- Methodology : Molecular docking (e.g., AutoDock Vina) using aggrecanase/MMP-8 crystal structures (PDB IDs) identifies key interactions (e.g., hydrogen bonding with Tyr residues). Pharmacophore models prioritize substituents at the P1' and P2' sites for selectivity .

- Validation : Compare inhibition constants (Ki) of synthesized analogs (e.g., (1S,2R)-scaffold derivatives) against MMP-1/-2/-9 to assess specificity .

Q. How does fluorination impact the physicochemical properties of indanol derivatives compared to non-fluorinated analogs?

- Data comparison :

| Property | This compound | 1-Indanol (Non-fluorinated) |

|---|---|---|

| Molecular Weight | 152.17 g/mol | 134.18 g/mol |

| LogP (Predicted) | 1.8–2.1 | 1.4–1.6 |

| Hydrogen Bond Acceptor | 2 (F, OH) | 1 (OH) |

- Impact : Fluorine increases lipophilicity (↑LogP) and metabolic stability but may reduce solubility. Hydrogen bonding with fluorine enhances target binding in enzyme pockets .

Data Contradiction & Troubleshooting

Q. Why do discrepancies arise in NMR assignments for fluorinated indanol derivatives?

- Root cause : Dynamic effects (e.g., ring puckering in dihydroindenol) or solvent-induced shifts can obscure splitting patterns.

- Resolution : Use low-temperature NMR (−40°C) to slow conformational exchange. Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.